8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine
Overview
Description
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is through radical reactions, which can be catalyzed by transition metals or occur via metal-free oxidation and photocatalysis strategies . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like bromine or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing substrate access .
Comparison with Similar Compounds
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its improved potency against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyrimidine: This compound has significant applications in synthetic chemistry and drug development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H9BrN2, with a molecular weight of 225.09 g/mol. The presence of a bromine atom at the 8th position and two methyl groups at the 2nd and 6th positions contributes to its unique chemical properties and biological activities.
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound is known to inhibit specific enzyme activities by binding to their active sites, thereby blocking substrate access and affecting biochemical pathways.
Key Mechanisms
- Enzyme Inhibition : This compound has shown significant inhibitory effects on enzymes involved in critical metabolic pathways. For example, studies indicate that bromo-substituted analogues exhibit approximately 50% inhibition in certain enzyme assays .
- Antimicrobial Activity : Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, possess activity against multidrug-resistant Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.04 μM .
Biological Assays and Case Studies
Several studies have evaluated the biological activity of this compound through various assays:
Case Study: Antitubercular Activity
In a significant case study involving the treatment of tuberculosis, compounds derived from imidazo[1,2-a]pyridine were tested in BALB/c mice infected with Mtb H37Rv. Treatment with these compounds resulted in a substantial reduction in bacterial load (90%, 99%, and 99.9% reductions observed at doses of 0.4 mg/kg, 2 mg/kg, and 10 mg/kg respectively) after four weeks .
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent against various diseases:
- It exhibits significant enzyme inhibition capabilities.
- The compound shows promising antimicrobial activity against resistant strains of Mtb.
- Further research is warranted to explore its full therapeutic potential and safety profiles.
Properties
IUPAC Name |
8-bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVWFMQDPMJMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2C(=C1)Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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